5-Acetyl-4-benzo[1,3]dioxol-5-yl-6-methyl-3,4-dihydro-1H-pyrimidin-2-one
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Overview
Description
5-Acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a pyrimidinone core
Preparation Methods
The synthesis of 5-Acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and acetylation reactions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure, and the use of catalysts.
Chemical Reactions Analysis
5-Acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where halogens or other substituents can be introduced using reagents like halogenating agents or nucleophiles.
Scientific Research Applications
5-Acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
5-Acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone can be compared with other similar compounds, such as:
5-Acetyl-4-(2H-1,3-benzodioxol-5-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-one: This compound has a similar structure but includes a phenyl group, which may alter its chemical and biological properties.
1,3-Benzodioxol-5-yl 4-morpholinecarboxylate: This compound contains a benzodioxole ring but differs in its functional groups, leading to different reactivity and applications.
Properties
Molecular Formula |
C14H14N2O4 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
5-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C14H14N2O4/c1-7-12(8(2)17)13(16-14(18)15-7)9-3-4-10-11(5-9)20-6-19-10/h3-5,13H,6H2,1-2H3,(H2,15,16,18) |
InChI Key |
XROHLXAEBBVVTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2)OCO3)C(=O)C |
solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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